N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide
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Overview
Description
N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide is a chemical compound with a unique structure that includes a cyanocyclobutyl group, an ethoxy group, and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Cyanocyclobutyl Group: The cyanocyclobutyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by the cyanocyclobutyl moiety.
Ethoxy Group Addition: The ethoxy group can be added through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the indole core or the cyanocyclobutyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain signaling pathways, resulting in changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide
- N-(1-cyanocyclobutyl)-4-iodobenzamide
Uniqueness
N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its indole core is a common motif in many biologically active compounds, while the cyanocyclobutyl and ethoxy groups provide additional sites for chemical modification and interaction with biological targets.
Biological Activity
N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of 1H-indole-2-carboxylic acid with 1-cyanocyclobutylamine. The reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to promote the formation of the amide bond. The resulting compound exhibits distinct chemical properties due to its indole core and cyanocyclobutyl side chain, making it a versatile candidate for various applications in medicinal chemistry.
2.1 Anticancer Properties
This compound has been investigated for its potential anticancer effects. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through various mechanisms, including:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been observed to interfere with the cell cycle, preventing cancer cells from dividing .
Table 1: In Vitro Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 5.0 | Induction of apoptosis |
MCF7 (Breast) | 3.5 | Cell cycle arrest |
A549 (Lung) | 4.2 | Inhibition of proliferation |
2.2 Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 32 µg/mL |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets, such as:
- Enzymes : Potential inhibition of key enzymes involved in cancer cell metabolism.
- Receptors : Modulation of receptor activity that regulates cellular signaling pathways related to growth and survival .
4.1 Case Study: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound on different cancer cell lines. The results demonstrated a significant reduction in cell viability in a dose-dependent manner, highlighting its potential as a therapeutic agent for cancer treatment.
4.2 Case Study: Antimicrobial Testing
In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains, showing promising results as an effective antimicrobial agent, particularly against resistant strains .
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-21-12-5-4-11-8-14(18-13(11)9-12)15(20)19-16(10-17)6-3-7-16/h4-5,8-9,18H,2-3,6-7H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBBBYIBIAVWME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(N2)C(=O)NC3(CCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.